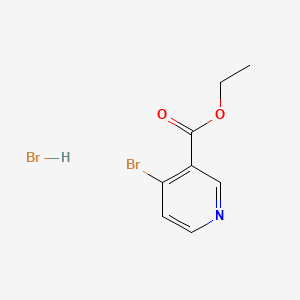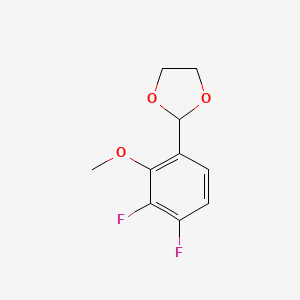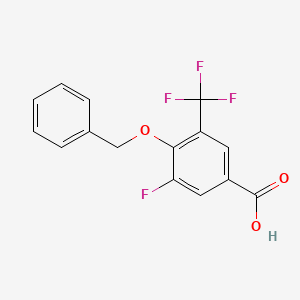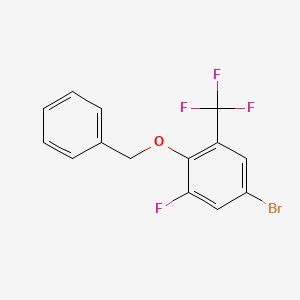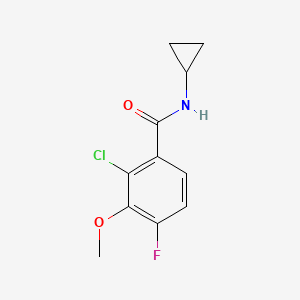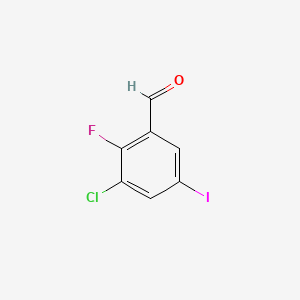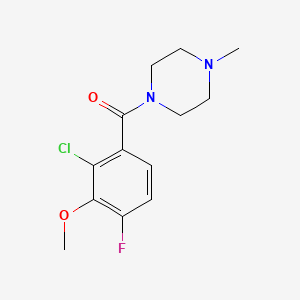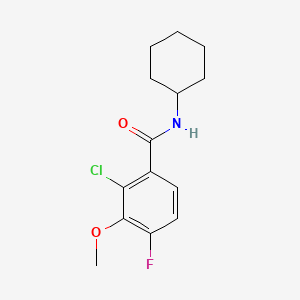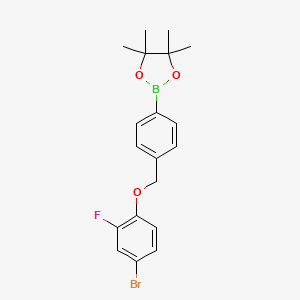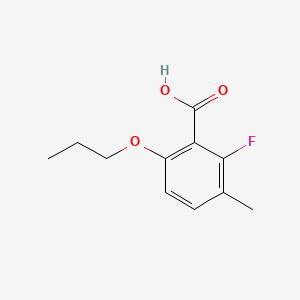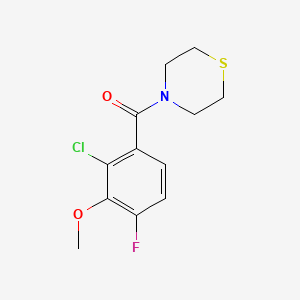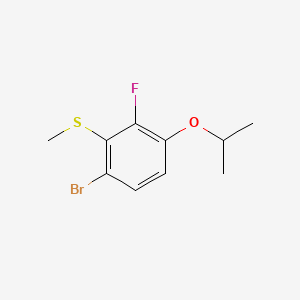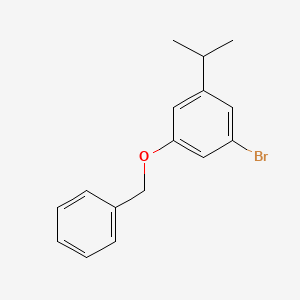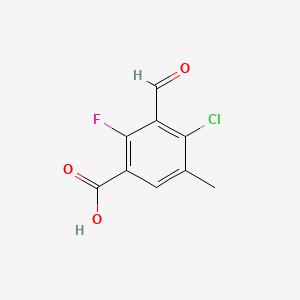
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H6ClFO3 and a molecular weight of 216.6 g/mol It is characterized by the presence of a chloro, fluoro, formyl, and methyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the benzene ring.
Formylation: Introduction of the formyl group using reagents such as Vilsmeier-Haack reagent.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide.
Carboxylation: Introduction of the carboxyl group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxyl group.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Halogen substitution reactions where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Chloro-2-fluoro-3-carboxy-5-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like chloro and fluoro can influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Chloro-2-fluoro-3-formylbenzoic acid: Lacks the methyl group.
4-Chloro-2-fluoro-5-methylbenzoic acid: Lacks the formyl group.
4-Chloro-3-formyl-5-methylbenzoic acid: Lacks the fluoro group.
Uniqueness
4-Chloro-2-fluoro-3-formyl-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and fluoro groups enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
4-chloro-2-fluoro-3-formyl-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO3/c1-4-2-5(9(13)14)8(11)6(3-12)7(4)10/h2-3H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZHKSMYXSRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
